Hexyl(2-phenylethyl)amine

Catalog No.
S752482
CAS No.
24997-83-9
M.F
C14H23N
M. Wt
205.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl(2-phenylethyl)amine

CAS Number

24997-83-9

Product Name

Hexyl(2-phenylethyl)amine

IUPAC Name

N-(2-phenylethyl)hexan-1-amine

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

InChI

InChI=1S/C14H23N/c1-2-3-4-8-12-15-13-11-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3

InChI Key

WSHLGJOWHIEBKI-UHFFFAOYSA-N

SMILES

CCCCCCNCCC1=CC=CC=C1

Canonical SMILES

CCCCCCNCCC1=CC=CC=C1

Here's what we do know:

  • Structural Class

    Phenethylamine, N-hexyl- belongs to the phenethylamine chemical class. Phenethylamines are a group of molecules derived from the phenethylamine core structure. This class includes many important neurotransmitters and neuromodulators in the brain, such as dopamine, epinephrine, and norepinephrine [National Institutes of Health, ].

  • Potential for Psychoactive Effects

  • Research in Analogous Compounds

    Scientists have explored the effects of other N-alkylphenethylamines, where the "alkyl" group is a chain of carbon atoms. For instance, research exists on N-methyland N-ethylamphetamine (known as methamphetamine and ethylamphteamine respectively), which are potent stimulants with well-documented effects [Psychopharmacology bulletin, ]. However, these findings cannot be directly extrapolated to N-hexylphenethylamine due to potential differences in their pharmacological profiles.

Hexyl(2-phenylethyl)amine is a chemical compound classified under the phenethylamine family. It features a phenyl ring connected to an ethylamine chain, with a hexyl group attached to the nitrogen atom of the ethylamine. This compound has the molecular formula C14H23N\text{C}_{14}\text{H}_{23}\text{N} and is known for its potential biological activities and applications in various fields, including medicinal chemistry and neuropharmacology.

  • Oxidation: The compound can be oxidized to yield corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert Hexyl(2-phenylethyl)amine into secondary or tertiary amines, often using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethylamine chain, utilizing halogenating agents like bromine or chlorine for electrophilic aromatic substitution.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Hexyl(2-phenylethyl)amine exhibits significant biological activity, particularly in relation to neurotransmission. It interacts with several enzymes and proteins, serving as a substrate for monoamine oxidase B (MAO-B), which is crucial for the degradation of neurotransmitters and trace amines. The compound influences cellular processes by regulating monoamine neurotransmission through binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) .

Cellular Effects

The interaction of Hexyl(2-phenylethyl)amine with TAAR1 suggests that it may modulate mood and cognitive functions by affecting neurotransmitter levels in the brain. This makes it a compound of interest in neuropharmacology and potential therapeutic applications.

The synthesis of Hexyl(2-phenylethyl)amine typically involves alkylation of phenethylamine with a hexyl halide. The reaction is usually conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, facilitating nucleophilic substitution. Common solvents for this reaction include ethanol or acetonitrile, and it often requires refluxing for several hours to ensure complete conversion .

Industrial Production

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Catalysts and advanced purification techniques, such as distillation and chromatography, are utilized to achieve high-purity products.

Hexyl(2-phenylethyl)amine has various applications in medicinal chemistry due to its biological activity. Its ability to influence neurotransmitter systems positions it as a candidate for research into treatments for mood disorders, neurodegenerative diseases, and other conditions influenced by monoamines. Additionally, it may serve as a building block in synthesizing more complex pharmaceutical compounds .

Studies on Hexyl(2-phenylethyl)amine's interactions with biological receptors have indicated its potential role in modulating neurotransmitter release and receptor activity. Its binding affinity to TAAR1 suggests that it may influence dopamine and serotonin pathways, which are critical in regulating mood and behavior . Further research is necessary to fully elucidate its pharmacological profile and therapeutic potential.

Hexyl(2-phenylethyl)amine shares structural similarities with several other compounds within the phenethylamine class. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
2-PhenylethylamineBasic structure of phenethylaminePrecursor to various psychoactive substances
BenzylaminePhenyl group attached directly to nitrogenSimpler structure without ethylene chain
N-HexylanilineHexyl group attached to aniline structurePrimarily used in dye manufacturing
PhenethylamineSimple phenethyl structureKnown stimulant properties
4-HydroxyphenethylamineHydroxyl group on the phenethyl chainPotential antioxidant properties

Hexyl(2-phenylethyl)amine's unique hexyl substituent differentiates it from these compounds, potentially influencing its solubility, biological activity, and receptor interactions.

Hexyl(2-phenylethyl)amine is classified as a secondary aliphatic amine, characterized by a nitrogen atom bonded to two alkyl groups. Its molecular structure consists of:

  • 2-phenylethylamine backbone: A benzene ring connected via an ethyl group to a primary amine.
  • Hexyl substituent: A six-carbon alkyl chain attached to the nitrogen atom.

Key identifiers include:

PropertyValue/DescriptionSource
CAS Number24997-83-9
Molecular Weight205.34 g/mol
SynonymsN-(2-phenylethyl)hexan-1-amine
SMILESCCCCCCNCCC1=CC=CC=C1
InChI KeyWSHLGJOWHIEBKI-UHFFFAOYSA-N

The compound’s classification as a secondary amine distinguishes it from primary amines (e.g., 2-phenylethylamine) and tertiary amines, which have three alkyl groups attached to nitrogen.

Historical Context in Organic Chemistry

The synthesis of phenethylamine derivatives dates to the early 20th century. 2-Phenylethylamine itself was first synthesized in 1909 via the reduction of benzyl cyanide using sodium in ethanol. Later methods, such as hydrogenation over Raney nickel catalysts, improved yields.

Hexyl(2-phenylethyl)amine’s development emerged from efforts to modify the 2-phenylethylamine scaffold by introducing alkyl groups to the nitrogen atom. This approach is common in medicinal chemistry to alter lipophilicity, metabolic stability, and receptor binding affinity.

Position within the Phenethylamine Family of Compounds

Phenethylamine derivatives are structurally diverse, varying in substituents on the benzene ring and nitrogen atom. Hexyl(2-phenylethyl)amine occupies a specific niche due to its:

FeaturePrimary Amines (e.g., 2-phenylethylamine)Secondary Amines (e.g., Hexyl(2-phenylethyl)amine)
Nitrogen BondingOne alkyl groupTwo alkyl groups
LipophilicityModerateHigher (due to hexyl chain)
Metabolic StabilityRapid oxidation by monoamine oxidasesSlower degradation (alkyl groups hinder enzyme access)
Receptor AffinityLower affinity for lipophilic sitesEnhanced binding to hydrophobic pockets

This structural distinction influences its pharmacokinetics and pharmacodynamics, particularly in neurotransmitter systems.

Significance in Chemical Research

Hexyl(2-phenylethyl)amine serves as a template for studying structure-activity relationships (SAR) in neuropharmacology. Key research areas include:

Dopamine Transporter (DAT) Inhibition

Studies on phenethylamine derivatives reveal that alkyl chain length and substituents critically affect DAT inhibition. For example:

  • Hexyl chain: Enhances lipophilicity, improving penetration into the central nervous system.
  • Phenyl group: Provides aromatic interactions with DAT’s binding pocket.

A comparative analysis of phenethylamine derivatives in DAT inhibition is shown below:

CompoundAlkyl Chain LengthDAT Inhibition (IC₅₀)Reference
2-PhenylethylamineEthyl>50 µM
Hexyl(2-phenylethyl)amineHexyl10–20 µM

The hexyl group’s increased hydrophobicity correlates with stronger DAT inhibition.

Serotonin Receptor (5-HT₂AR) Binding

Phenethylamine derivatives exhibit varying affinities for 5-HT₂AR, depending on substituents. For instance:

  • Phenyl rings with electron-donating groups (e.g., methoxy) reduce binding affinity.
  • Halogenated substituents (e.g., fluorine) enhance interactions with hydrophobic regions of the receptor.

Synthetic Applications

Hexyl(2-phenylethyl)amine is synthesized via alkylation of 2-phenylethylamine with hexyl halides (e.g., hexyl bromide) in the presence of a base (e.g., NaOH). This method is scalable for industrial production.

XLogP3

2.7

Wikipedia

Hexyl(2-phenylethyl)amine

Dates

Modify: 2023-08-15

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